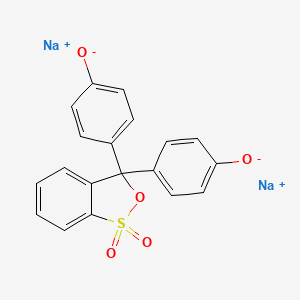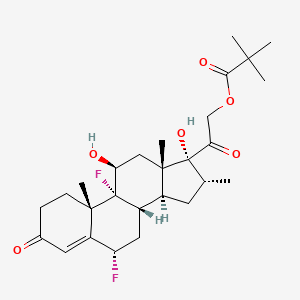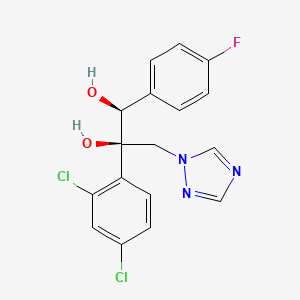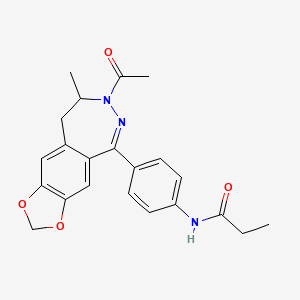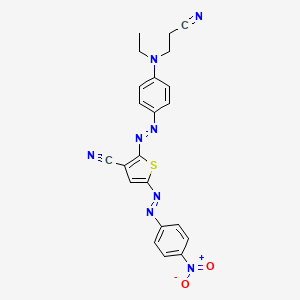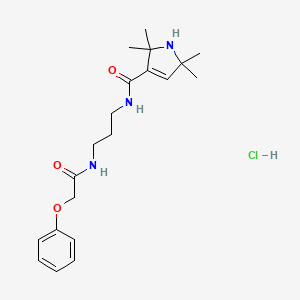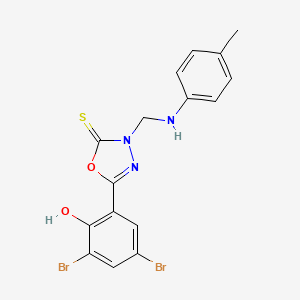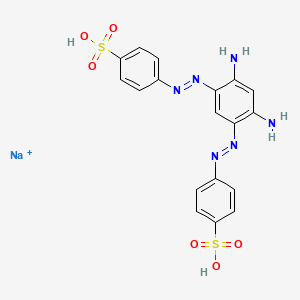
8-((2-Chloro-4-methylphenyl)amino)-2'-deoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxyadenosine and 2-chloro-4-methylaniline.
Coupling Reaction: The amino group of 2-chloro-4-methylaniline is coupled with the 8-position of 2’-deoxyadenosine using a suitable coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality.
化学反応の分析
Types of Reactions
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nucleoside analogs.
科学的研究の応用
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine involves its incorporation into DNA or RNA, leading to the inhibition of nucleic acid synthesis. This can result in the disruption of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine: The parent compound, which lacks the 8-substituent.
8-Amino-2’-deoxyadenosine: Similar structure but with an amino group at the 8-position.
8-Bromo-2’-deoxyadenosine: Contains a bromo group at the 8-position.
Uniqueness
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine is unique due to the presence of the 2-chloro-4-methylphenylamino group at the 8-position, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, specificity, and efficacy in various applications.
特性
CAS番号 |
144838-24-4 |
|---|---|
分子式 |
C17H19ClN6O3 |
分子量 |
390.8 g/mol |
IUPAC名 |
(2R,3S,5R)-5-[6-amino-8-(2-chloro-4-methylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H19ClN6O3/c1-8-2-3-10(9(18)4-8)22-17-23-14-15(19)20-7-21-16(14)24(17)13-5-11(26)12(6-25)27-13/h2-4,7,11-13,25-26H,5-6H2,1H3,(H,22,23)(H2,19,20,21)/t11-,12+,13+/m0/s1 |
InChIキー |
WKUIZACBCWMITG-YNEHKIRRSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=CN=C3N2[C@H]4C[C@@H]([C@H](O4)CO)O)N)Cl |
正規SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=CN=C3N2C4CC(C(O4)CO)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




